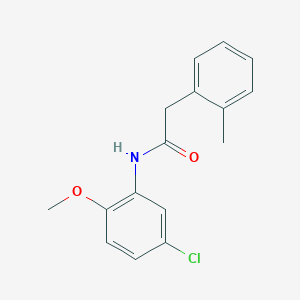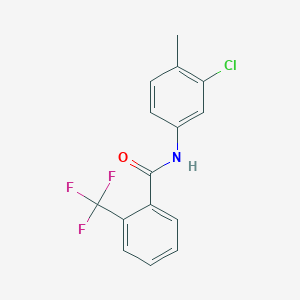
4-(4-bromoanilino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromoanilino)-2H-chromen-2-one is a chemical compound that belongs to the family of 2H-chromen-2-one derivatives. It is also known as 4-(4-bromo-phenylamino)-2H-chromen-2-one or BAPAC. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 4-(4-bromoanilino)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and proliferation. Specifically, BAPAC has been shown to inhibit the activity of the protein kinase CK2, which is known to be overexpressed in many different types of cancer.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 4-(4-bromoanilino)-2H-chromen-2-one has also been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that BAPAC can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-bromoanilino)-2H-chromen-2-one in scientific research is its potent activity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using BAPAC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 4-(4-bromoanilino)-2H-chromen-2-one. One area of interest is in the development of new cancer treatments that are based on the structure and properties of BAPAC. Another area of interest is in the development of new antimicrobial agents that are based on the activity of BAPAC against bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-(4-bromoanilino)-2H-chromen-2-one involves the reaction of 4-bromoaniline and 2H-chromen-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
4-(4-bromoanilino)-2H-chromen-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BAPAC has potent anti-cancer activity against a variety of different cancer cell lines, including breast, lung, and prostate cancer cells.
properties
Molecular Formula |
C15H10BrNO2 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
4-(4-bromoanilino)chromen-2-one |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H |
InChI Key |
WXGGBNXQMIQYRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)
![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
